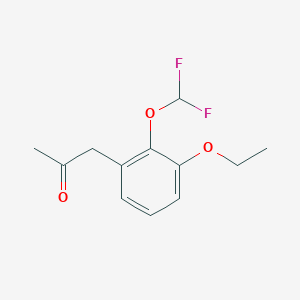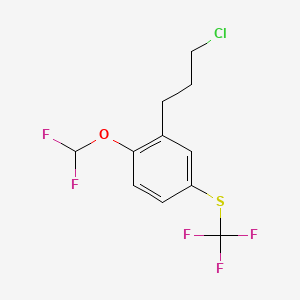
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.
Halogenation: Chlorine and fluorine atoms are introduced into the benzene ring through halogenation reactions. This can be achieved using reagents like chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large quantities of benzene derivatives are subjected to halogenation using industrial-scale reactors.
Purification: The crude product is purified using techniques like distillation and recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydro derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with an additional fluorine atom.
1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene: Similar structure but with different positioning of substituents.
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with an additional fluoromethoxy group.
Uniqueness
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and fluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H4Cl2F2O |
|---|---|
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
1,5-dichloro-2-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(11)6(2-4)12-3-10/h1-2H,3H2 |
Clave InChI |
KQCFTIGFRORNQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OCF)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)


![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)



![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)


